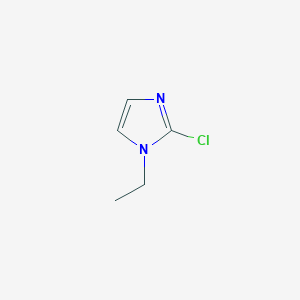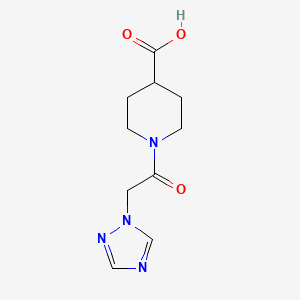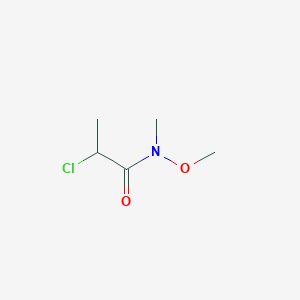
2-chloro-N-methoxy-N-methylpropanamide
Overview
Description
“2-chloro-N-methoxy-N-methylpropanamide” is a chemical compound . It is also known as a Weinreb amide . It has been used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity .
Synthesis Analysis
The synthesis of “2-chloro-N-methoxy-N-methylpropanamide” involves chemical reactions with other compounds. It has been used as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4 (1H)-quinolone (PQS), a signaling molecule in the quorum sensing of Pseudomonas aeruginosa .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-methoxy-N-methylpropanamide” can be represented by the InChI code 1S/C4H8ClNO2/c1-6(8-2)4(7)3-5/h3H,1-2H3,(H,6,7) . The molecular weight of this compound is 151.59 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-methoxy-N-methylpropanamide” include a molecular weight of 151.59 . It is a solid at room temperature .
Scientific Research Applications
Enantioselective Synthesis
2-Chloro-N-methoxy-N-methylpropanamide derivatives have been applied in the enantioselective synthesis of complex molecules. For example, an N-methoxy-N-methylamide derived from (S)-methylpyroglutamate facilitated the addition of Grignard reagents, leading to the synthesis of piperidines and their chloro analogs. These methodologies are crucial in the preparation of enantioenriched compounds, which are important in drug discovery and development (Calvez, Chiaroni, & Langlois, 1998).
Synthesis from Carboxylic Acids
Another significant application is the conversion of carboxylic acids into their corresponding N-methoxy-N-methylamides using coupling agents such as 2-chloro-1-methylpyridinium iodide. This reaction proceeds without racemization, which is particularly beneficial when chiral carboxylic acids are used, indicating its importance in synthetic organic chemistry for maintaining stereochemical integrity (Sibi, Stessman, Schultz, Christensen, Lu, & Marvin, 1995).
Antifungal Activity
2-Chloro-N-methoxy-N-methylpropanamide derivatives also show potential in antifungal applications. A study on substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides synthesized from α-hydroxyacetamide demonstrated moderate antifungal activity, highlighting the potential of such compounds in addressing fungal infections (Yang, Zhu, Cui, Li, Zhao, & Liu, 2017).
Pyruvate Dehydrogenase Kinase Inhibition
In the realm of biochemistry and pharmaceuticals, derivatives of 2-chloro-N-methoxy-N-methylpropanamide, such as anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid, have been optimized as inhibitors of pyruvate dehydrogenase kinase (PDHK). These inhibitors play a crucial role in metabolic diseases by potentially modulating the metabolic pathway, thus offering a therapeutic strategy for diseases characterized by altered metabolism (Bebernitz et al., 2000).
Emmons-Horner Wittig Reagent
Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate, prepared from 2-chloro-N-methoxy-N-methylpropanamide, has been used as a Wittig reagent, which is crucial for converting aldehydes and ketones into compounds containing an α,β-unsaturated N-methoxy-N-methylamide group. This highlights its utility in organic synthesis, particularly in the formation of double bonds with high E selectivity (Netz & Seidel, 1992).
properties
IUPAC Name |
2-chloro-N-methoxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(6)5(8)7(2)9-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQRVYOYDVHKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methoxy-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



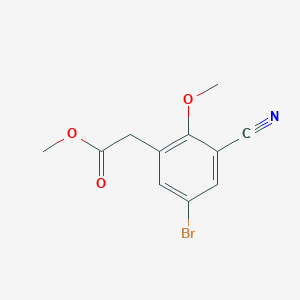
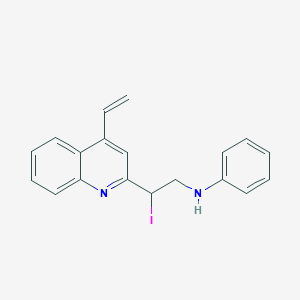
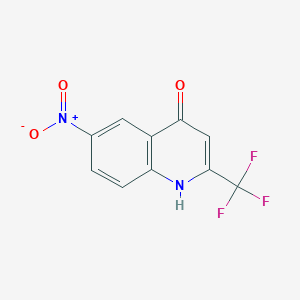
![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1486382.png)
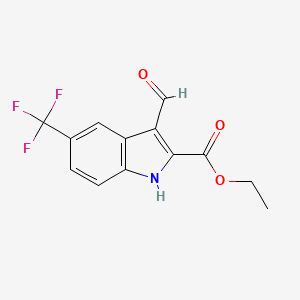
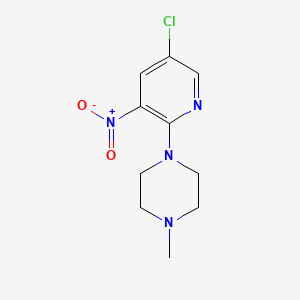
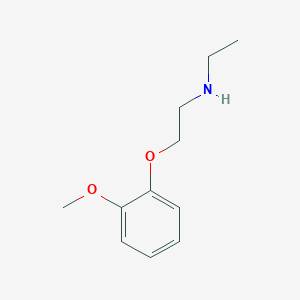
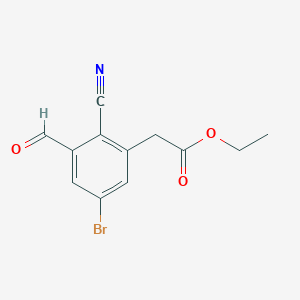
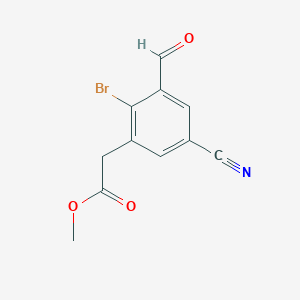
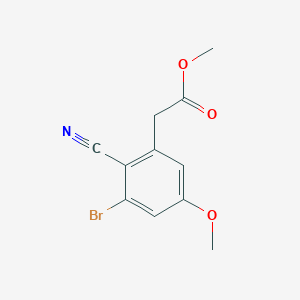
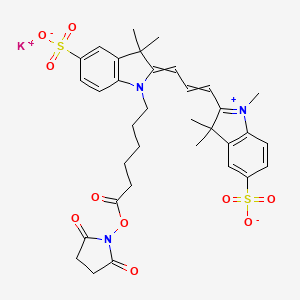
![4,6-difluoro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486394.png)
